molecular formula C4H9NO2S B087078 1-methylsulfonylazetidine CAS No. 13595-45-4

1-methylsulfonylazetidine

Cat. No.: B087078
CAS No.: 13595-45-4
M. Wt: 135.19 g/mol
InChI Key: RNCROYMBTHIPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylsulfonylazetidine is a four-membered azetidine ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 1-position. Azetidines, being smaller nitrogen-containing heterocycles, exhibit unique reactivity due to ring strain, making them valuable in medicinal chemistry and catalysis. The methylsulfonyl group enhances electrophilicity and stability, which can influence solubility, metabolic resistance, and binding affinity in drug design .

Properties

CAS No.

13595-45-4

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

1-methylsulfonylazetidine

InChI

InChI=1S/C4H9NO2S/c1-8(6,7)5-3-2-4-5/h2-4H2,1H3

InChI Key

RNCROYMBTHIPDN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC1

Canonical SMILES

CS(=O)(=O)N1CCC1

Other CAS No.

13595-45-4

Synonyms

1-(Methylsulfonyl)azetidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylsulfonylazetidine can be synthesized through various methods. One common approach involves the ring contraction of β-bromo-N-sulfonylpyrrolidinones. This method typically involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to form the azetidine ring . Another method includes the [2+2] cycloaddition reactions, which are efficient for synthesizing functionalized azetidines .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-methylsulfonylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Mechanism of Action

1-methylsulfonylazetidine can be compared with other similar compounds, such as aziridines and pyrrolidines:

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Methanesulfonylazetidine Hydrochloride

The 3-methanesulfonylazetidine hydrochloride (C₄H₁₀ClNO₂S; MW 171.64) is a positional isomer with the sulfonyl group at the 3-position. Key differences include:

  • Stereoelectronic Effects : The 1-position sulfonyl group in 1-methylsulfonylazetidine may induce greater ring strain compared to the 3-substituted isomer, altering reactivity in nucleophilic substitution or cycloaddition reactions.
  • Solubility and Stability : The hydrochloride salt form of the 3-isomer improves aqueous solubility, a critical factor in pharmaceutical formulations .
Property This compound 3-Methanesulfonylazetidine Hydrochloride
Molecular Formula C₄H₉NO₂S C₄H₁₀ClNO₂S
Molecular Weight 135.19 (base) 171.64
Substituent Position 1-position 3-position
Salt Form Neutral Hydrochloride
Key Applications Drug intermediates Pharmaceutical salts

Ring-Size Variants: Methylsulfonyl Piperazines

Piperazine derivatives (six-membered rings) with methylsulfonyl groups, such as 4-methylsulfonylpiperazine, are common in kinase inhibitors (e.g., Table 1a in EP 2 402 347 A1). Comparisons include:

  • Biological Activity : Piperazine-based methylsulfonyl compounds are often used in oncology (e.g., kinase inhibitors), whereas azetidine derivatives may target bacterial enzymes or CNS receptors due to their compact structure .
Property This compound 4-Methylsulfonylpiperazine
Ring Size 4-membered 6-membered
Ring Strain High Low
Example Drug Application Antibacterial agents Kinase inhibitors

Sulfonamide Antibiotics: Sulfamethazine

Sulfamethazine (C₁₂H₁₄N₄O₂S; MW 278.36) is a sulfonamide antibiotic with a pyrimidine ring. Contrasts with this compound include:

  • Functional Groups : Sulfamethazine has a sulfonamide (-SO₂NH₂) group, while this compound has a sulfonyl (-SO₂-) group directly attached to the heterocycle.
  • Mechanism of Action : Sulfamethazine inhibits dihydropteroate synthase in bacteria, whereas methylsulfonylazetidines may act as enzyme inhibitors or receptor modulators due to their rigid structure .
Property This compound Sulfamethazine
Core Structure Azetidine Pyrimidine
Functional Group -SO₂CH₃ -SO₂NH₂
Primary Use Synthetic intermediate Antibiotic

Azetidinone Derivatives

Azetidinones (β-lactam analogs) like N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (e.g., compounds 5a1–6,5b1–6) share structural motifs with this compound. Key distinctions:

  • Reactivity: Azetidinones contain a reactive β-lactam ring, prone to hydrolysis, whereas methylsulfonylazetidines are more stable.
  • Synthetic Utility: Azetidinones are intermediates for antibiotics (e.g., penicillin analogs), while methylsulfonylazetidines may serve as building blocks for non-β-lactam drugs .
Property This compound Azetidinone Derivatives
Core Functionality Sulfonyl group β-lactam ring
Stability High Moderate (hydrolysis-prone)
Applications Drug intermediates Antibiotic precursors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.